5-Methylhexa-2,4-dienoic acid, commonly referred to as a derivative of hexadienoic acid, is an organic compound with significant relevance in both chemical synthesis and biological applications. This compound is classified under medium-chain fatty acids and is known for its unsaturated structure, which includes multiple double bonds within its carbon chain.
5-Methylhexa-2,4-dienoic acid can be sourced from various natural products or synthesized through chemical reactions. It belongs to the class of organic compounds known as fatty acids, specifically categorized as unsaturated fatty acids due to the presence of carbon-carbon double bonds. The IUPAC name for this compound is (2E,4E)-5-methylhexa-2,4-dienoic acid, and it has a molecular formula of C₇H₁₀O₂ with an average molecular weight of approximately 126.153 g/mol .
The synthesis of 5-methylhexa-2,4-dienoic acid can be achieved through several methods:
These synthetic pathways are crucial for producing this compound in sufficient quantities for research and industrial applications.
The molecular structure of 5-methylhexa-2,4-dienoic acid features a chain of seven carbon atoms with two double bonds located at the second and fourth positions. The methyl group at the fifth carbon enhances its reactivity and biological activity. The structural representation can be described using various notations:
The compound exhibits geometric isomerism due to the presence of double bonds, allowing for different spatial arrangements that can influence its chemical behavior .
5-Methylhexa-2,4-dienoic acid participates in various chemical reactions typical for unsaturated fatty acids:
These reactions are significant for modifying the compound for specific applications in food preservation or as intermediates in organic synthesis .
The mechanism by which 5-methylhexa-2,4-dienoic acid exerts its biological effects primarily revolves around its antimicrobial properties. It acts by disrupting cellular membranes of microorganisms due to its hydrophobic nature and ability to integrate into lipid bilayers. This disruption leads to leakage of cellular contents and ultimately cell death.
In acidic environments, its efficacy as a preservative increases significantly, making it a valuable additive in food products to inhibit spoilage caused by yeasts and molds .
The physical properties of 5-methylhexa-2,4-dienoic acid include:
Chemically, it exhibits properties typical of unsaturated fatty acids, including reactivity towards electrophiles due to its double bonds and potential for polymerization under certain conditions .
5-Methylhexa-2,4-dienoic acid has several applications in scientific research and industry:
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